3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
Overview
Description
3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C9H6ClFN2O and its molecular weight is 212.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis
3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is relevant in the synthesis of fluorinated polymers. For instance, fluorinated poly(1,3,4-oxadiazole-ether-imide)s exhibit high thermal stability, good solubility in polar organic solvents, and demonstrate potential for applications requiring materials with high thermal resistance and specific electronic or optical properties. These polymers show promise in coatings and electronic devices due to their smooth surfaces and thermal stability, with decomposition temperatures above 410°C and glass transition temperatures ranging from 183–217°C (Hamciuc, Hamciuc, & Brumǎ, 2005).
Optoelectronic Materials
Compounds containing 1,3,4-oxadiazole units, like this compound, are instrumental in developing materials with special optical and electronic functions. These materials are used in optoelectronics for their ability to exhibit fluorescence and high thermal stability. The development of poly(1,3,4-oxadiazole-imide)s with dimethylsilane groups points to applications in creating thin film coatings with smooth, pinhole-free surfaces, beneficial for electronic device fabrication. These polymers also exhibit fluorescence, indicating their use in optoelectronic devices and sensors (Hamciuc, Hamciuc, Brumǎ, & Schulz, 2005).
Antimicrobial Applications
Certain derivatives of 1,3,4-oxadiazole, including those related to the chemical structure of interest, have demonstrated significant antimicrobial activity. The synthesis and characterization of new 1,3,4-oxadiazole derivatives bearing the 3-chloro-2-fluorophenyl moiety have shown potential in vivo anti-convulsant and anti-inflammatory activities. These compounds have been found to be effective inhibitors of cyclooxygenase-2 and voltage-gated sodium channels, indicating their potential as therapeutic agents against inflammation and convulsive disorders (Bhat et al., 2016).
Nonlinear Optical Materials
The study of 1,3,4-oxadiazole derivatives has also extended into the exploration of their nonlinear optical properties. New series of derivatives containing 2-fluoro-4-methoxy phenyl groups have been synthesized, characterized, and tested for their optical nonlinearity using the open-aperture z-scan technique. These studies suggest the potential of these compounds in optical limiting applications, which is critical for the development of optical devices that require materials capable of modulating light intensity (Chandrakantha et al., 2011).
Properties
IUPAC Name |
3-(chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c10-5-8-12-9(14-13-8)6-3-1-2-4-7(6)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPXONDQMIHZSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587472 | |
Record name | 3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844499-00-9 | |
Record name | 3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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